![molecular formula C19H17N3O3S2 B4014608 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014608.png)
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Synthesis Analysis
The synthesis of molecules similar to 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-component reactions that allow for the construction of complex heterocyclic systems. For instance, related compounds have been synthesized through three-component reactions involving methyl dioxobutanoates, aromatic aldehydes, and histamine dihydrochloride, showcasing the versatility of this synthetic approach in generating densely functionalized pyrroles and thiophenes with high yields (Gein et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by a complex arrangement of heteroatoms and aromatic systems, contributing to their diverse chemical behavior. The detailed structural analysis often involves spectroscopic methods, including NMR and IR spectroscopy, to elucidate the arrangement of atoms and the presence of specific functional groups (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving these molecules can be quite diverse, depending on the functional groups present. For instance, reactions with hydrazine hydrate can lead to the formation of various condensed systems, showcasing the reactivity of the carbonyl group in the heterocycle and the potential for obtaining a wide range of derivatives (Gein & Pastukhova, 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined using a combination of techniques, including X-ray crystallography, to provide insights into the solid-state structure of the compounds (Dey et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity with various nucleophiles or electrophiles, stability under different conditions, and the ability to undergo specific types of chemical transformations, are central to the utility of these molecules in synthetic chemistry. Studies have shown how these compounds can participate in a wide range of chemical reactions, enabling the synthesis of a diverse array of heterocyclic compounds (Khalafy et al., 2005).
properties
IUPAC Name |
4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-17(14-5-2-11-27-14)15-16(13-4-1-10-26-13)22(19(25)18(15)24)8-3-7-21-9-6-20-12-21/h1-2,4-6,9-12,16,24H,3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCQLHXAVROTJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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